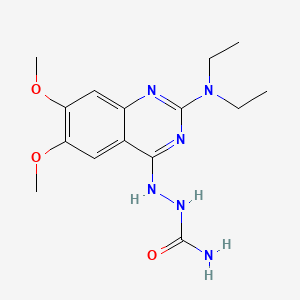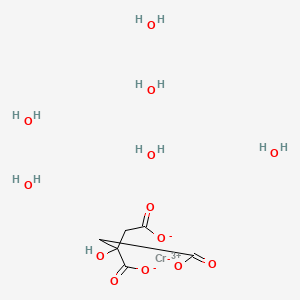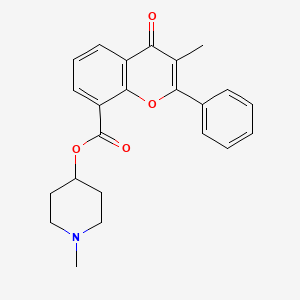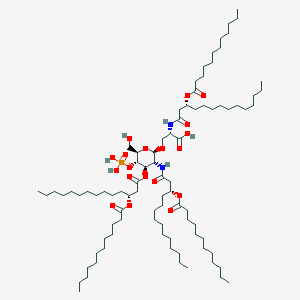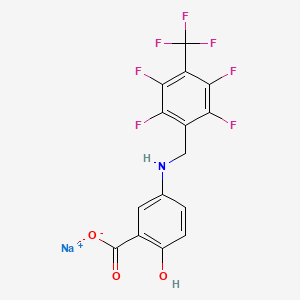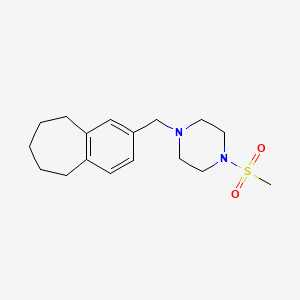
Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound features a methylsulfonyl group and a tetrahydrobenzocycloheptene moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Core: Starting with a suitable piperazine derivative.
Introduction of the Methylsulfonyl Group: Using reagents like methylsulfonyl chloride under basic conditions.
Attachment of the Tetrahydrobenzocycloheptene Moiety: Through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the piperazine ring or the benzocycloheptene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might exhibit activity against certain pathogens or be used as a tool in biochemical studies.
Medicine
In medicine, derivatives of piperazine are often explored for their potential therapeutic effects, including as antiparasitic agents or central nervous system modulators.
Industry
Industrially, the compound could find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if used as an anthelmintic, it might disrupt neurotransmission in parasites. Molecular targets could include ion channels, enzymes, or receptors.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in medicinal chemistry.
Methylsulfonyl Derivatives: Compounds with similar sulfonyl groups, which might exhibit comparable chemical reactivity.
Tetrahydrobenzocycloheptene Derivatives: Compounds with similar ring structures, potentially sharing biological activities.
Uniqueness
The uniqueness of Piperazine, 1-(methylsulfonyl)-4-((6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)methyl)- lies in its specific combination of functional groups, which could confer distinct chemical and biological properties not found in other compounds.
Properties
CAS No. |
55037-96-2 |
|---|---|
Molecular Formula |
C17H26N2O2S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-methylsulfonyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C17H26N2O2S/c1-22(20,21)19-11-9-18(10-12-19)14-15-7-8-16-5-3-2-4-6-17(16)13-15/h7-8,13H,2-6,9-12,14H2,1H3 |
InChI Key |
SRSZRSAICCNXJU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(CCCCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


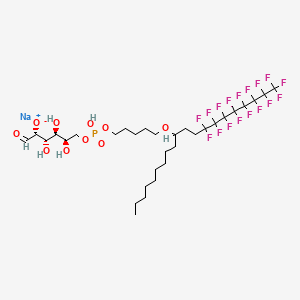
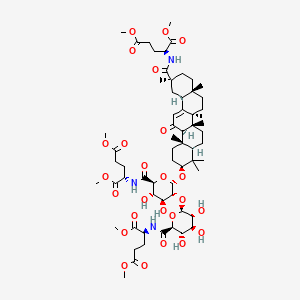
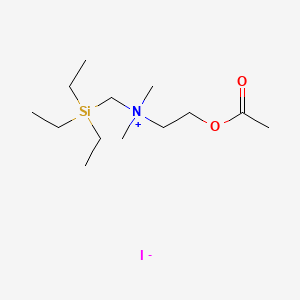
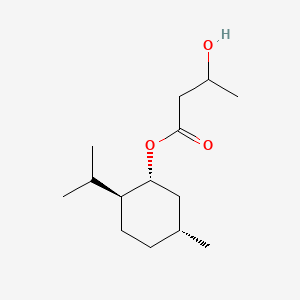


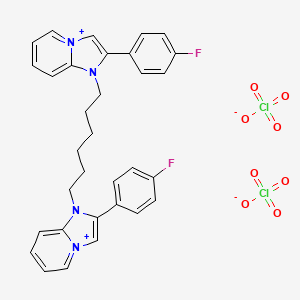

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
